molecular formula C18H27NO4S B2378210 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2319837-67-5

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2378210
CAS No.: 2319837-67-5
M. Wt: 353.48
InChI Key: JJRNBSAQDKPRJO-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group at the 4-position, a methyl linker, and a 3-(4-methoxyphenyl)propanamide moiety. While direct pharmacological data are unavailable in the provided evidence, its structural motifs align with analogs known for diverse applications, including CNS modulation and enzyme inhibition .

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-22-16-5-2-15(3-6-16)4-7-17(21)19-14-18(23-11-10-20)8-12-24-13-9-18/h2-3,5-6,20H,4,7-14H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRNBSAQDKPRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCSCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article will explore the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₈H₂₇N₃O₄S
Molecular Weight 353.5 g/mol
CAS Number 2319837-67-5
Solubility Enhanced by hydroxyethoxy group

The presence of the tetrahydrothiopyran moiety and methoxyphenyl group contributes to its unique biological activity, particularly in medicinal chemistry.

This compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and infections.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated that this compound can effectively bind to certain enzyme active sites, inhibiting their function and thereby altering metabolic processes .
  • Case Studies : Specific case studies have indicated that derivatives of this compound exhibit enhanced activity against resistant bacterial strains, suggesting potential applications in antibiotic development .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to evaluate its relative potency and efficacy:

Compound NameBiological ActivityReference
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamideEnzyme inhibitor, receptor modulator
2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamideAntimicrobial properties

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The thiopyran ring (target compound) differs from pyran () and pyrazole () in electronic properties and steric bulk. Sulfur in thiopyran may enhance lipophilicity compared to oxygen in pyran .
  • Substituents : The hydroxyethoxy group in the target compound likely improves aqueous solubility relative to phenyl-substituted analogs (e.g., ).
  • Molecular Weight : The target compound (~409 g/mol) is smaller than the pyran-phenyl analog (429 g/mol, ) but larger than the pyrazole derivative (275 g/mol, ).

Research and Application Prospects

  • CNS Applications : Thiopyran derivatives are explored for blood-brain barrier penetration, making the target compound a candidate for neurological targets .
  • Enzyme Inhibition : The 4-methoxyphenylpropanamide group is prevalent in inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) .

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